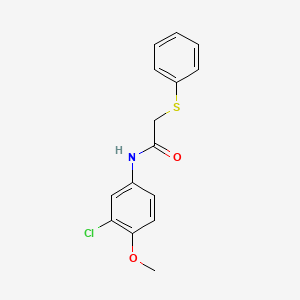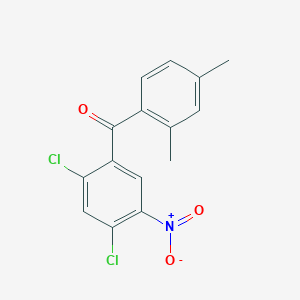
4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol, also known as DPTT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DPTT has a unique structure that makes it a promising candidate for use in drug discovery, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol has been shown to form covalent bonds with the thiol group of cysteine residues in enzymes, leading to their inactivation.
Biochemical and Physiological Effects
4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol has been shown to have a range of biochemical and physiological effects. Studies have shown that 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol can reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol has also been shown to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol in lab experiments is its high potency as an enzyme inhibitor. 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol has been shown to be effective at low concentrations, making it a cost-effective option for drug discovery. However, one limitation of using 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are many potential future directions for the use of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol in scientific research. One area of interest is the development of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol-based therapies for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol in the development of new materials, such as sensors and catalysts. Further research is needed to fully understand the potential applications of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol in these areas.
Méthodes De Synthèse
The synthesis of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol can be achieved through a variety of methods, including the reaction of piperidine with 1,3,5-triazine-2-thiol in the presence of a catalyst. Another method involves the reaction of 4,6-dichloro-1,3,5-triazine with piperidine followed by the substitution of chlorine atoms with thiol groups.
Applications De Recherche Scientifique
4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol has been widely studied for its potential use in drug discovery. Studies have shown that 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol can act as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol has also been shown to have antitumor properties, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2,6-di(piperidin-1-yl)-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5S/c19-13-15-11(17-7-3-1-4-8-17)14-12(16-13)18-9-5-2-6-10-18/h1-10H2,(H,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJASQFDFMXOMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=S)N=C(N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2-thiol, 4,6-bis(4-morpholyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)


![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)


